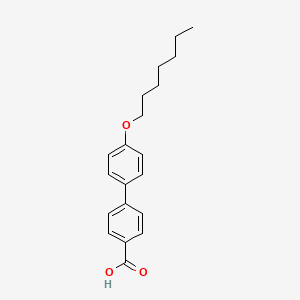

4-(Heptyloxy)-4'-biphenylcarboxylic acid

説明

Overview of the Biphenylcarboxylic Acid Class in Advanced Materials Chemistry

Biphenylcarboxylic acids are a class of organic compounds characterized by a biphenyl (B1667301) core—two phenyl rings linked by a single bond—and a carboxylic acid functional group. This structural framework imparts a unique combination of rigidity from the biphenyl unit and functionality from the carboxylic acid group, making these compounds crucial building blocks in various areas of materials science. The biphenyl structure itself is a key component in many pharmacologically active compounds and serves as an important intermediate in organic synthesis. researchgate.netajgreenchem.com

In the realm of advanced materials, biphenyl derivatives are fundamental for creating liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and specialized polymers. ajgreenchem.com The carboxylic acid group, in particular, enhances the polarity and hydrophilicity of the molecule and provides a reactive site for further chemical modifications, such as esterification. fishersci.ca This allows for the synthesis of a vast library of derivatives with tailored properties. For instance, the Suzuki-Miyaura cross-coupling reaction is a common and efficient method for synthesizing variously substituted biphenyl carboxylic acids. ajgreenchem.com These materials are investigated for a wide range of applications, from electronics to pharmaceuticals.

Significance of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid within Contemporary Research Paradigms

Within the large family of biphenylcarboxylic acids, this compound (also known as 4-(4-heptoxyphenyl)benzoic acid) is significant primarily as a specialized intermediate in the synthesis of more complex molecules, particularly for liquid crystal applications. Its structure, featuring a seven-carbon alkoxy chain (heptyloxy group), a biphenyl core, and a terminal carboxylic acid, makes it a valuable building block for creating calamitic (rod-shaped) liquid crystals.

Research has demonstrated its use as a key reactant in the synthesis of advanced liquid crystal materials. For example, it is used to produce 4-cyano-4-heptylcyclohexyl 4-heptyloxy-4'-biphenylcarboxylate through an esterification reaction with 4-cyano-4-heptylcyclohexanol. prepchem.com This highlights the compound's role in constructing molecules with specific mesomorphic (liquid crystalline) properties required for display technologies and other electro-optical devices. While detailed studies on the intrinsic liquid crystal properties of this compound itself are not widely documented in public literature, its importance is established through its utility in constructing larger, functional materials.

Below is a table of its known chemical properties.

| Property | Value | Source |

| Molecular Formula | C20H24O3 | PubChem uni.lu |

| Molecular Weight | 312.4 g/mol | PubChem uni.lu |

| IUPAC Name | 4'-(Heptyloxy)-[1,1'-biphenyl]-4-carboxylic acid | ChemicalBook chemicalbook.com |

| CAS Number | 59748-17-3 | ChemicalBook chemicalbook.com |

| Predicted XLogP3 | 6.1 | PubChem uni.lu |

Note: Some properties are based on computational predictions.

Historical Development of Alkoxy-Substituted Biphenyl Systems in Liquid Crystal Science

The development of liquid crystal displays (LCDs) was significantly advanced by the synthesis of stable, room-temperature liquid crystals. A pivotal moment in this history was the work of George Gray and his team in 1973, which led to the creation of cyanobiphenyls. nih.gov Compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) were revolutionary because they possessed the necessary positive dielectric anisotropy and operated at ambient temperatures, making small-area LCDs in electronic products feasible. uni.lunih.gov

The introduction of alkoxy chains (—O—(CH2)n—CH3) to the biphenyl core was a critical step in fine-tuning the mesomorphic properties of these materials. The length of the terminal alkoxy chain significantly influences the type of liquid crystal phases (nematic, smectic) that form and their thermal stability. chemicalbook.com The oxygen atom in the alkoxy group can lead to increased molecular conjugation, which enhances intermolecular forces and often raises the clearing point (the temperature at which the material becomes an isotropic liquid). chemicalbook.com For example, the 4'-octyloxy-4-biphenylcarbonitrile (8OCB) exhibits both smectic A and nematic phases, with a nematic-to-isotropic transition at 79.10 °C. ossila.com This ability to control phase behavior by simply altering the length of the alkoxy chain has been a fundamental principle in the design of new thermotropic liquid crystals for diverse technological applications. researchgate.nettcichemicals.com

特性

CAS番号 |

59748-17-3 |

|---|---|

分子式 |

C20H24O3 |

分子量 |

312.4 g/mol |

IUPAC名 |

4-(4-heptoxyphenyl)benzoic acid |

InChI |

InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |

InChIキー |

BDDYPNQQJHNKSC-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

正規SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Synthetic Strategies and Methodological Advancements for 4 Heptyloxy 4 Biphenylcarboxylic Acid

Established Synthetic Pathways for Biphenylcarboxylic Acid Scaffolds

The synthesis of biphenylcarboxylic acids, the foundational structure for the target compound, is predominantly achieved through powerful cross-coupling reactions, supplemented by classical functional group transformations.

Suzuki-Miyaura Cross-Coupling Methodologies in Biphenyl (B1667301) Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including biphenylcarboxylic acids. gre.ac.ukrsc.org This method involves the palladium-catalyzed reaction between an aryl or vinyl halide and an organoboron compound, such as an arylboronic acid or ester. gre.ac.ukorganic-chemistry.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. chemrxiv.org

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: A variety of palladium sources can be used, from simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) to complex phosphine-ligated species like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.org For more sustainable and industrially scalable processes, heterogeneous catalysts such as palladium on carbon (Pd/C) or specialized nanocatalysts are employed to facilitate easier separation and recycling. acs.orgresearchgate.netresearchgate.net

Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the catalytic cycle. researchgate.netresearchgate.net

Solvent: The reaction is often carried out in a mixture of an organic solvent (like 1,4-dioxane, toluene, or dimethylformamide) and water. ajgreenchem.com

The synthesis of biphenyl-4-carboxylic acid derivatives often involves coupling a halo-substituted benzoic acid or its ester with a corresponding arylboronic acid. researchgate.netajgreenchem.com Using an ester form, such as a methyl or ethyl ester, can prevent potential side reactions associated with the acidic proton of the carboxylic acid. prepchem.com

Classical Etherification and Carboxylation Routes for Biphenyl Derivatives

Once the biphenyl scaffold is formed, classical organic reactions are used to install the required functional groups.

Etherification: The Williamson ether synthesis is a fundamental and widely used method for forming the ether linkage. This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize the heptyloxy group, a 4'-hydroxybiphenyl derivative would be treated with a base (e.g., potassium carbonate, sodium hydride) and then an n-heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane. prepchem.com

Carboxylation: There are several routes to introduce a carboxylic acid group onto a biphenyl ring.

Oxidation: A pre-existing alkyl group, such as a methyl group, on the biphenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemicalbook.com

Hydrolysis: A common strategy is to carry the carboxyl group through the synthesis in a protected form, such as a nitrile (-CN) or an ester (-COOR). prepchem.com These groups are generally stable under cross-coupling conditions and can be readily hydrolyzed to the corresponding carboxylic acid in a final step using acidic or basic conditions.

Carbonation of Organometallics: A biphenyl halide can be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent), which can then react with carbon dioxide (CO₂) to form the carboxylate salt, followed by acidic workup to yield the carboxylic acid.

Other Palladium-Catalyzed Coupling Reactions for Biphenyl Formation

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions provide alternative pathways to the biphenyl core. organic-chemistry.orgnih.gov These methods differ primarily in the type of organometallic reagent used:

Kumada Coupling: Utilizes an organomagnesium reagent (Grignard reagent) coupled with an organic halide. This reaction is highly efficient but can be sensitive to functional groups that are incompatible with the strongly basic and nucleophilic Grignard reagent. acs.org

Stille Coupling: Employs an organotin (stannane) reagent. The Stille reaction is notable for its tolerance of a wide range of functional groups, although concerns about the toxicity of tin byproducts can be a drawback. acs.org

Hiyama Coupling: Involves the coupling of an organosilicon compound with an organic halide, activated by a fluoride (B91410) source. It is considered a greener alternative due to the low toxicity of silicon byproducts. organic-chemistry.org

Each of these methods offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing synthetic chemists with a versatile toolkit for constructing biphenyls. researchgate.netnih.gov

Targeted Synthesis of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid

The specific synthesis of this compound is a multi-step process that requires careful control over reaction conditions and reagent selection to ensure high yield, purity, and correct placement of the functional groups.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is critical for the successful synthesis of biphenyl derivatives. researchgate.net Key parameters include the choice of catalyst, base, solvent, and temperature, which collectively influence reaction time, yield, and the level of impurities. researchgate.net For instance, in Suzuki-Miyaura couplings, moving from homogeneous catalysts like Pd(PPh₃)₄ to heterogeneous ones like Pd/C can significantly reduce palladium contamination in the final product and simplify purification. acs.org

Below is a table summarizing common optimization strategies for the key Suzuki-Miyaura coupling step.

| Parameter | Condition A | Condition B | Typical Outcome/Consideration |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (Homogeneous) | Pd/C (Heterogeneous) | Condition B simplifies catalyst removal and reduces metal contamination in the product. acs.org |

| Catalyst Loading | 1-3 mol% | <1 mol% (e.g., 0.05 mol%) | Lowering catalyst loading (Condition B) is more cost-effective and environmentally friendly, often achievable with highly active catalyst systems. researchgate.netacs.org |

| Base | Strong Bases (e.g., NaOH) | Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) | Weaker bases (Condition B) are often preferred as they are compatible with a wider range of functional groups, particularly esters. researchgate.netresearchgate.net |

| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O or Pure Water | Using water as a solvent (or co-solvent) aligns with green chemistry principles and can be highly effective with specialized water-soluble catalysts. researchgate.net |

| Temperature | Elevated (e.g., 80-100 °C) | Room Temperature | Room temperature reactions (Condition B) are possible with highly efficient catalysts, reducing energy consumption and potential side reactions. researchgate.net |

Chemo- and Regioselectivity Considerations in Heptyloxy Group Installation

Achieving the correct isomer, this compound, requires precise control over the regiochemistry and chemoselectivity of the reactions.

Regioselectivity , the placement of functional groups at the correct positions (C4 and C4'), is dictated by the choice of starting materials. A common and effective strategy is to perform a Suzuki coupling between two specifically substituted aromatic rings:

Reactant 1: An aryl halide with a substituent at the 4-position (e.g., methyl 4-bromobenzoate).

Reactant 2: An arylboronic acid with a substituent at its 4-position (e.g., 4-(heptyloxy)phenylboronic acid).

This approach unambiguously defines the connectivity and final arrangement of the substituents.

Chemoselectivity involves managing reactions in the presence of multiple functional groups. The carboxylic acid group is acidic and can interfere with many organometallic reactions. To circumvent this, it is typically "protected" as an ester (e.g., methyl or ethyl ester) during the palladium-catalyzed coupling step. The robust ester group does not interfere with the catalytic cycle. After the biphenyl core has been successfully constructed, the ester is easily converted back to the carboxylic acid via a simple hydrolysis reaction, often using a base like lithium hydroxide (B78521) (LiOH) followed by acidification. prepchem.com Similarly, when installing the heptyloxy group via Williamson ether synthesis onto a hydroxy-biphenyl derivative that also contains a carboxylic acid, the acid must first be protected (e.g., as an ester) to prevent it from being deprotonated by the base, which would inhibit the desired etherification reaction.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The pursuit of sustainable chemical manufacturing has led to the exploration of various green chemistry principles in the synthesis of this compound. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as solvent-free reaction conditions.

One of the primary conventional methods for synthesizing this compound involves a Williamson ether synthesis, where 4'-hydroxy-4-biphenylcarboxylic acid is reacted with a heptyl halide. While effective, this method often relies on traditional heating and organic solvents. Greener alternatives are actively being investigated to improve the environmental footprint of this process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final product. beilstein-journals.orgnih.gov In the context of synthesizing biphenyl derivatives, microwave heating can be applied to both the formation of the biphenyl core via cross-coupling reactions and the etherification step. The rapid and efficient heating provided by microwaves can accelerate reaction rates, minimizing energy consumption compared to conventional refluxing. nih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to a reaction mixture, which can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. This technique can lead to higher yields and shorter reaction times with less energy consumption compared to traditional heating methods. nih.gov For the synthesis of this compound, ultrasound could be particularly beneficial in the Williamson ether synthesis step, especially when dealing with the phase-transfer catalysis of sparingly soluble salts.

Solvent-Free Mechanochemical Synthesis: Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., ball milling), offers a compelling solvent-free approach to synthesis. mdpi.comfao.org This method can lead to high-yield reactions in significantly shorter timeframes compared to conventional solution-based methods. For the synthesis of biphenyl derivatives, mechanochemical approaches have been successfully employed for the formation of the core structure, eliminating the need for bulk solvents and simplifying purification processes. mdpi.com

A comparative overview of the potential green synthesis parameters for a representative Williamson ether synthesis to produce an alkoxybiphenyl carboxylic acid is presented below.

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Mechanochemical (Solvent-Free) |

|---|---|---|---|---|

| Energy Source | Oil Bath/Heating Mantle | Microwave Irradiation | Ultrasonic Bath/Probe | Mechanical Grinding/Milling |

| Typical Solvent | Ethanol/Water, DMF | Polar solvents (e.g., DMF, Ethanol) or solvent-free | Biphasic systems (e.g., Chloroform/Water) | None |

| Reaction Time | Hours to Days | Minutes | Hours | Minutes to Hours |

| Typical Yield | Moderate to High | Often Higher | Can be Improved | High |

| Key Advantage | Well-established | Rapid, energy-efficient | Improved mass transfer, energy-efficient | Eliminates bulk solvents, rapid |

Scalable Synthetic Protocols for Industrial and Large-Scale Research Production

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and cost-effective protocols. For this compound, this often involves the optimization of multi-step syntheses, focusing on high-throughput technologies and process intensification.

A common industrial approach involves a two-step process: the formation of the biphenyl core, followed by the introduction of the heptyloxy and carboxylic acid functionalities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the biphenyl structure. Subsequently, the etherification and hydrolysis of a nitrile precursor are common steps.

Continuous Flow Synthesis: Continuous flow chemistry has gained significant traction as a scalable and safe manufacturing technology. mdpi.com In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, offering precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk This technology is particularly well-suited for the synthesis of biphenyl carboxylic acids. For instance, the Suzuki-Miyaura coupling can be performed in a continuous stirred-tank reactor (CSTR), and subsequent transformations like nitrile hydrolysis can also be integrated into a continuous flow process. The use of packed-bed reactors with immobilized catalysts can further enhance the efficiency and sustainability of the process by allowing for catalyst recycling. rsc.org

A typical scalable synthesis of this compound could involve the following key transformations:

Suzuki-Miyaura Coupling: Reaction of a 4-alkoxybromobenzene with a 4-cyanophenylboronic acid derivative to form 4-(alkoxy)-4'-biphenylcarbonitrile.

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

The table below outlines a conceptual scalable protocol based on established chemical transformations that are amenable to industrial production.

| Step | Reaction | Key Reagents & Catalysts | Typical Conditions | Scalability Considerations |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 4-Heptyloxybromobenzene, 4-Cyanophenylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd/C), Base (e.g., Na₂CO₃, K₂CO₃) | Aqueous or biphasic solvent system, elevated temperature (e.g., 80-100 °C) | Amenable to continuous flow processing for improved heat and mass transfer, and catalyst recycling. |

| 2 | Nitrile Hydrolysis | 4-(Heptyloxy)-4'-biphenylcarbonitrile, Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | Aqueous conditions, elevated temperature | Can be performed in large batch reactors or continuous flow systems. Careful control of pH for product isolation is crucial. |

The development of both greener and more scalable synthetic routes for this compound is crucial for the sustainable advancement of materials science. While traditional methods provide a reliable foundation, the adoption of modern techniques such as microwave-assisted synthesis, flow chemistry, and solvent-free approaches holds the key to more efficient, economical, and environmentally responsible production in the future.

Advanced Spectroscopic and Structural Elucidation of 4 Heptyloxy 4 Biphenylcarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule, providing deep insights into its electronic environment and connectivity.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(heptyloxy)-4'-biphenylcarboxylic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core, the protons of the heptyloxy chain, and the acidic proton of the carboxylic acid group. Based on the analysis of closely related structures, such as biphenyl-4-carboxylic acid and compounds containing a heptyloxy-biphenyl moiety, a detailed assignment of the proton chemical shifts can be inferred. chemicalbook.comchemicalbook.com

The aromatic region is expected to show a set of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the phenyl ring bearing the carboxylic acid group would likely appear at a different chemical shift compared to those on the phenyl ring with the heptyloxy group due to the differing electronic effects of these substituents. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The heptyloxy chain protons will present a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The subsequent methylene groups will show overlapping multiplets, and the terminal methyl group will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic Protons (Ring A) | 7.8 - 8.2 | Multiplet |

| Aromatic Protons (Ring B) | 6.9 - 7.7 | Multiplet |

| Methylene (-O-CH ₂) | ~ 4.0 | Triplet |

| Methylene (-O-CH₂-CH ₂) | ~ 1.8 | Quintet |

| Methylene (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet |

| Terminal Methyl (-CH₃) | ~ 0.9 | Triplet |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will produce a series of signals between 110 and 160 ppm. The quaternary carbons, including the ones attached to the carboxylic acid group, the ether linkage, and the bridge between the two phenyl rings, will have distinct chemical shifts. The carbon attached to the ether oxygen will be significantly deshielded.

The carbons of the heptyloxy chain will resonate in the upfield region of the spectrum, generally below 70 ppm. The carbon of the methylene group attached to the ether oxygen (-O-C H₂) will be the most deshielded among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-C OOH) | 167 - 173 |

| Aromatic C-O | 155 - 160 |

| Aromatic Quaternary Carbons | 125 - 145 |

| Aromatic CH Carbons | 114 - 132 |

| Methylene (-O-C H₂) | ~ 68 |

| Methylene (-C H₂-) | 22 - 32 |

| Terminal Methyl (-C H₃) | ~ 14 |

Note: These assignments are inferred from spectral data of biphenyl-4-carboxylic acid and 4'-heptyloxy-4-cyanobiphenyl and serve as a predictive guide. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene protons within the heptyloxy chain and the ortho and meta couplings in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the heptyloxy group to one phenyl ring and the carboxylic acid to the other, as well as the linkage between the two phenyl rings.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1680-1710 cm⁻¹.

The C-O stretching vibrations of the ether linkage are expected to produce strong bands in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptyloxy group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. nist.govchemicalbook.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1000 - 1300 | Strong |

Note: The predicted wavenumbers are based on typical values for the respective functional groups and data from analogous compounds. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show a strong band for the C=O stretching of the carboxylic acid, although typically at a slightly different frequency than in the FTIR spectrum. The aromatic ring vibrations, especially the symmetric "breathing" modes, are expected to be prominent in the Raman spectrum. The C-C stretching of the biphenyl linkage should also be observable.

The aliphatic C-H stretching and bending modes of the heptyloxy group will also be present. The study of the low-frequency region (below 400 cm⁻¹) could provide insights into the lattice vibrations and intermolecular interactions in the solid state. wallonie.beresearchgate.net

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| C=O Stretch | 1650 - 1690 | Medium |

| Aromatic Ring Breathing | ~1610, ~1280 | Strong |

| C-C Stretch (Biphenyl Linkage) | ~1290 | Medium |

Note: Predicted Raman shifts are based on general spectroscopic principles and data for related benzoic acid derivatives. wallonie.be

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular mass and exploring the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For this compound (C₂₀H₂₄O₃), the theoretical monoisotopic mass is 312.17255 Da. uni.lu HRMS analysis confirms this with high accuracy, distinguishing it from other compounds with the same nominal mass. This precision is crucial for verifying the successful synthesis of the target molecule.

Predicted HRMS data for various adducts of this compound are detailed in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 313.17983 |

| [M+Na]⁺ | 335.16177 |

| [M-H]⁻ | 311.16527 |

| [M+NH₄]⁺ | 330.20637 |

| [M+K]⁺ | 351.13571 |

| [M+H-H₂O]⁺ | 295.16981 |

| [M+HCOO]⁻ | 357.17075 |

| [M+CH₃COO]⁻ | 371.18640 |

| [M]⁺ | 312.17200 |

| [M]⁻ | 312.17310 |

| m/z: mass-to-charge ratio |

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. nih.govresearchgate.net In ESI-MS, this compound is typically ionized to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of operation. uab.edu

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction techniques are paramount for elucidating the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of the molecular structure of this compound. nih.gov By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated that can be mathematically transformed to yield a detailed three-dimensional model of the molecule. researchgate.net This model includes precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the biphenyl system and the conformation of the heptyloxy chain. Furthermore, SCXRD reveals the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties and van der Waals interactions between the biphenyl rings and alkyl chains. nih.gov These interactions are fundamental to the formation of the liquid crystalline phases exhibited by this class of compounds.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.commdpi.com Different polymorphic forms of a substance can exhibit distinct physical properties. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

For this compound, PXRD can be used to:

Identify the bulk crystalline phase of a synthesized sample. researchgate.net

Detect the presence of any polymorphic impurities. nih.gov

Monitor phase transitions as a function of temperature. This is particularly relevant for liquid crystals, where PXRD can be used to identify the different mesophases (e.g., nematic, smectic) that occur upon heating. rigaku.com

Advanced Spectroscopic Techniques for Electronic Structure and Photophysical Properties

Spectroscopic techniques that probe the electronic transitions within a molecule are crucial for understanding its photophysical properties.

UV-Vis absorption and fluorescence spectroscopy are key techniques for characterizing the electronic properties of this compound. The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. beilstein-journals.org The biphenyl chromophore is expected to exhibit strong absorption bands in the ultraviolet region. researchgate.net

Fluorescence spectroscopy provides information about the emission of light from the molecule as it relaxes from an excited electronic state back to the ground state. The wavelength and intensity of the emitted fluorescence are sensitive to the molecular structure and its environment. These photophysical properties are important for potential applications in optical devices and as fluorescent probes.

While Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons (radicals or paramagnetic centers), it is generally not applicable to the direct study of this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons.

Computational and Theoretical Investigations on 4 Heptyloxy 4 Biphenylcarboxylic Acid

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other electronic properties. For 4-(heptyloxy)-4'-biphenylcarboxylic acid, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), provide a foundational understanding of its intrinsic molecular characteristics. mongoliajol.infonankai.edu.cn

Optimization of Molecular Conformations and Energetics

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For similar biphenyl (B1667301) derivatives, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental data from X-ray crystallography. nankai.edu.cn

| Parameter | Typical Calculated Values for Biphenyl Carboxylic Acid Derivatives |

| Biphenyl Dihedral Angle | ~25-45° |

| C-O-C-C Torsion Angle (alkoxy chain) | ~175-180° (anti-conformation) |

This table presents typical calculated values for related biphenyl carboxylic acid derivatives based on available literature. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is related to the energy required for electronic transitions. schrodinger.com

In biphenyl carboxylic acid derivatives, the HOMO is typically localized on the electron-rich biphenyl core and the oxygen atoms of the ether linkage, while the LUMO is often centered on the carboxylic acid group and the adjacent phenyl ring. nankai.edu.cn A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For a related benzyloxy biphenyl carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.3337 eV. nankai.edu.cn It is anticipated that this compound would exhibit a similar energy gap, influencing its electronic absorption properties and potential for charge transfer interactions.

| Orbital | Typical Energy Level (eV) for Biphenyl Carboxylic Acid Derivatives |

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

This table provides estimated energy levels based on published data for analogous compounds. Precise values for the target molecule are not available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid group, making this region a strong hydrogen bond acceptor. researchgate.net The hydrogen atom of the carboxylic acid would, in turn, exhibit a strong positive potential, marking it as a hydrogen bond donor. The biphenyl rings and the heptyloxy chain would likely show areas of near-neutral potential, with some polarization due to the electronegative oxygen atom. This charge distribution is fundamental to the formation of the dimeric structures that are characteristic of carboxylic acid-containing liquid crystals.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of molecules over time. By simulating the movement of atoms and molecules according to the principles of classical mechanics, MD can provide insights into the formation of liquid crystalline phases, diffusion, and other dynamic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Material Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural and chemical features. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular properties) with a specific property of interest, such as melting point, clearing point, or viscosity.

For a series of homologous liquid crystals like the 4-alkoxy-4'-biphenylcarboxylic acids, QSPR models could be developed to predict how changes in the length of the alkoxy chain (e.g., from heptyloxy to octyloxy) affect the transition temperatures of the liquid crystalline phases. While specific QSPR models for this class of compounds are not widely reported, the methodology holds promise for the rational design of new liquid crystals with desired properties. The development of such models would require a dataset of experimentally determined properties for a range of related molecules.

Computational Studies of Intermolecular Interactions and Aggregation Behavior

The formation of liquid crystalline phases is driven by a delicate balance of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. Computational methods can be used to quantify these interactions and to understand how molecules aggregate.

| Interaction Type | Relative Contribution in Biphenyl Carboxylic Acid Derivatives |

| H···H | ~40-50% |

| C···H/H···C | ~30-40% |

| O···H/H···O | ~15-25% |

This table shows typical contributions of different intermolecular contacts to the Hirshfeld surface for related compounds. The specific values for this compound would depend on its crystal structure.

Theoretical Basis of Mesomorphic Phase Formation in Alkoxy-Biphenylcarboxylic Acids

The cornerstone of mesophase formation in carboxylic acids is the creation of highly stable cyclic dimers through hydrogen bonds between the carboxyl groups of two molecules. vjst.vn These dimers effectively elongate the molecular unit, enhancing the shape anisotropy that is crucial for the formation of calamitic (rod-like) liquid crystal phases. DFT calculations performed on benzoic acid, the simplest aromatic carboxylic acid, confirm the stability of such dimer structures. For instance, the intermolecular hydrogen bond distance (O-H∙∙∙O) in a benzoic acid dimer has been calculated to be approximately 1.637 Å at the B3LYP/6-311++G(2d,p) level of theory, indicating a strong interaction. vjst.vn This dimerization is a key step, as it creates a more rigid and elongated supramolecular mesogen from the individual acid molecules. researchgate.net

Theoretical models, such as the Gay-Berne potential, have been used in molecular dynamics simulations to study how molecular shape and attractive interactions influence mesophase formation. nih.gov These studies show that even subtle changes in molecular geometry and interaction potentials can lead to dramatic shifts in phase behavior, stabilizing smectic phases over nematic or isotropic phases at different temperatures. nih.gov

Table 1: Key Intermolecular Interactions in Alkoxy-Biphenylcarboxylic Acid Dimers

| Interaction Type | Contributing Molecular Moiety | Role in Mesophase Formation | Theoretical Approach for Study |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms stable dimers, creating elongated supramolecular units essential for calamitic phases. vjst.vn | DFT, QTAIM, NBO Analysis vjst.vnnih.govbeilstein-journals.org |

| π-π Stacking | Biphenyl Core | Contributes to lateral intermolecular attraction, stabilizing the ordered packing of molecules. | DFT, Molecular Dynamics |

| Van der Waals Forces | Alkoxy Chain (-OC₇H₁₅) & Biphenyl Core | Influence intermolecular spacing and the stability of both nematic and smectic phases. Longer chains increase these interactions. nih.gov | Molecular Dynamics, Classical Force Fields researchgate.net |

| Hydrophobic Interactions | Alkoxy Chain (-OC₇H₁₅) | Promote segregation of non-polar chains from polar cores, favoring the formation of layered smectic phases. researchgate.net | Molecular Dynamics with explicit or implicit solvent models |

Applications in Advanced Material Science and Engineering

Liquid Crystalline Phases and Mesophase Behavior of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid

This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. The arrangement of its rod-like molecules into ordered, fluid phases (mesophases) is central to its functionality.

As a calamitic (rod-shaped) molecule, this compound and its homologous series are known to form distinct mesophases upon heating. The primary phases observed are the nematic and smectic phases.

Nematic (N) Phase : In this phase, the molecules lose their positional order but maintain a general orientational alignment along a common director. For the closely related 4-(heptyloxy)benzoic acid, a nematic phase is observed between 92°C and 98°C. sigmaaldrich.com The homologous series of 4-alkoxyphenylimino benzoic acids also shows that members with shorter alkyl chains tend to exhibit a narrow nematic phase range. nih.gov

Smectic (Sm) Phase : At lower temperatures, more ordered smectic phases can form, where molecules are not only orientationally aligned but also arranged into layers. For 4-(heptyloxy)benzoic acid, a smectic phase appears below 92°C. sigmaaldrich.com In similar liquid crystal systems, such as 4-alkoxyphenylimino benzoic acids, smectic A (SmA) and smectic C (SmC) phases are common. nih.gov The SmA phase features molecules aligned perpendicular to the layer planes, while the SmC phase has a tilted molecular arrangement within the layers.

Chiral Phases : this compound is an achiral molecule, and therefore does not exhibit chiral phases (like a cholesteric or twist-bend nematic phase) on its own. However, it can be used as a component in a chiral liquid crystal mixture to induce or modify such phases.

The length of the terminal alkoxy chain (CnH2n+1O–) is a critical determinant of the mesomorphic behavior in homologous series like the 4-alkoxy-4'-biphenylcarboxylic acids. The heptyloxy group (n=7) is part of a broader family where chain length dictates the stability and type of mesophases formed. researchgate.net

Research on related homologous series, such as 4-alkoxyphenylimino benzoic acids, shows that the stability of the mesophase is highly dependent on the terminal chain length. researchgate.net Generally, as the alkoxy chain lengthens, the melting points tend to decrease while the clearing points (the temperature of transition to the isotropic liquid phase) show an "odd-even" effect, where members with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. Lengthening the chain often promotes the formation of more ordered smectic phases over the nematic phase. nih.govresearchgate.net For instance, in one series, shorter chains (n=6, 8) exhibited both smectic and nematic phases, whereas longer chains only showed a smectic phase. nih.gov This increase in smectic stability is attributed to the enhanced intermolecular interactions from the longer, flexible chains.

Table 1: Effect of Alkoxy Chain Length on Mesophase Transition Temperatures in Similar Liquid Crystals

This table illustrates the general trend of how alkoxy chain length affects the phase transitions in related cyanobiphenyl and benzoic acid liquid crystals. Note the distinct phases and temperature ranges.

| Compound Name | Alkoxy Chain Length | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic Transition (°C) |

| 4'-(Hexyloxy)-4-biphenylcarbonitrile (6OCB) | 6 | 56 | 76 | - |

| 4-(Heptyloxy)benzoic acid sigmaaldrich.com | 7 | - | 98 | <92 |

| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) ossila.com | 8 | 52.86 (to SmA) | 79.10 | 66.65 |

The utility of liquid crystals in displays and optoelectronic devices stems from their ability to alter the polarization of light in response to an applied electric field. mdpi.com This is governed by their dielectric and optical anisotropy. In a nematic phase, the rod-like molecules can be reoriented by an external field, changing the refractive index experienced by transmitted light, which is the fundamental principle of LCDs. mdpi.com

While much commercial application has focused on cyanobiphenyls like 7CB due to their strong positive dielectric anisotropy, carboxylic acid-based liquid crystals are also of significant interest. ossila.comresearchgate.net Their ability to form hydrogen-bonded dimers can influence their collective dielectric behavior. The dielectric properties, such as permittivity and anisotropy, are crucial for device performance, determining factors like threshold voltage and response time. researchgate.netasianpubs.org The incorporation of materials like this compound into liquid crystal mixtures allows for the tuning of these properties to meet specific device requirements. asianpubs.org

Role in Polymer Science and High-Performance Materials

The rigid, mesogenic structure of this compound makes it a valuable building block for creating high-performance polymers, particularly Liquid Crystalline Polymers (LCPs).

LCPs are a class of materials known for their exceptional mechanical properties and high thermal stability. dtic.mil This stability arises from the intrinsic orientational order of the mesogenic units. dtic.mil By incorporating monomers like this compound into a polymer backbone (main-chain LCPs) or as pendant side groups (side-chain LCPs), the resulting polymer can exhibit liquid crystalline behavior. dtic.mil This ordered structure requires significant thermal energy to be disrupted, leading to high melting points, low coefficients of thermal expansion, and excellent stability at elevated temperatures, making them suitable for applications in demanding environments. dtic.mil

Beyond forming LCPs, this compound and similar molecules can be integrated into conventional polymer matrices to create advanced composite materials. In this role, the liquid crystal can act as a template or an ordering agent. For example, dispersing a liquid crystal within a polymer matrix and processing it in the liquid crystalline state can induce alignment of the polymer chains, resulting in a composite with anisotropic mechanical and optical properties. Research on other liquid crystals has shown this templating effect can enhance the crystallization and phase separation in polymer blends, leading to improved device performance in applications like organic solar cells. ossila.com The integration of such rod-like molecules can therefore be a strategy to engineer the morphology and enhance the performance of polymeric materials. researchgate.net

Contributions to Organic Electronics and Semiconductor Research

The structure of this compound is emblematic of molecules designed for organic electronics. The biphenyl (B1667301) core provides a π-conjugated system that can facilitate charge transport, while the carboxylic acid group allows for strong anchoring to surfaces and the heptyloxy chain enhances solubility and influences molecular packing. This combination makes it a versatile building block in the fabrication of electronic components. chemimpex.com

Potential in Organic Light-Emitting Diodes (OLEDs) and Transistors

In the field of organic electronics, biphenyl-based molecules are integral to creating high-performance polymers and materials suitable for electronic applications. chemimpex.com While direct studies on this compound in OLEDs are specific, the principles of molecular design point to its significant potential. Carboxylic acid groups are known to form self-assembled monolayers (SAMs) on conductive surfaces like indium tin oxide (ITO), a common anode in OLEDs. researchgate.net These SAMs can modify the work function of the electrode, reducing the energy barrier for charge injection and thus improving device efficiency. researchgate.net

The rigid biphenyl core, functionalized with the heptyloxy tail, suggests its utility as a liquid crystalline semiconductor. The self-aligning nature of such materials is beneficial in organic field-effect transistors (OFETs), where an ordered molecular structure is crucial for efficient charge mobility. The long alkyl chain helps to promote the necessary molecular ordering and film morphology for charge carriers to move effectively.

Application in Perovskite Solar Cells for Performance Enhancement and Stability

A significant application of molecules with a biphenylcarboxylic acid structure is in the enhancement of perovskite solar cells (PSCs). Perovskite materials are notoriously susceptible to degradation from moisture and suffer from defects at their grain boundaries. Research on analogous molecules demonstrates that the carboxylic acid group can effectively passivate surface defects, particularly uncoordinated lead (Pb) ions, a common source of charge recombination and instability in perovskite films.

The liquid crystal nature of compounds like this compound is also highly beneficial. A related molecule, 4′-Heptyl-4-biphenylcarbonitrile (7CB), has been shown to improve the performance and stability of PSCs. ossila.com The liquid crystal molecules interact with the perovskite precursors, controlling crystal growth and orientation to create more uniform and oriented domains. ossila.com This leads to better electron transport and higher device stability. ossila.com The addition of 7CB to a PSC device increased the power conversion efficiency (PCE) from 17.14% to 20.19% and dramatically improved longevity, with the device retaining 92% of its initial efficiency after 500 hours in a high-humidity environment. ossila.com The long heptyloxy chain in this compound would further contribute a hydrophobic character, helping to repel moisture and protect the sensitive perovskite layer.

Table 1: Performance Enhancement of Perovskite Solar Cells with Biphenyl-based Additives

| Additive | Base PCE | Enhanced PCE | Key Improvement Mechanism | Reference |

|---|

This table illustrates the impact of a structurally similar liquid crystal molecule on perovskite solar cell performance.

Applications in Dye and Pigment Chemistry

The biphenyl core of this compound serves as a chromophore, the part of a molecule responsible for its color. While the base biphenyl structure is colorless, it can be chemically modified to create a wide range of dyes. Biphenylcarboxylic acid is a known intermediate in the synthesis of dyes. chemimpex.comguidechem.com

Specifically, the biphenyl structure can be central to the formation of azo dyes, which constitute a large class of synthetic colorants used in textiles and foods. wikipedia.org Azo dyes are formed through a coupling reaction involving a diazonium salt. unb.ca The carboxylic acid group on the biphenyl ring can act as an anchoring point to bind the dye to a substrate, such as a textile fiber, or it can be a site for further chemical modification to tune the dye's properties. The heptyloxy group acts as an auxochrome, a group that can modify the color and enhance the intensity of the chromophore. Its presence would also increase the dye's solubility in organic solvents and its affinity for synthetic fibers.

Supramolecular Assembly and Self-Organization in Functional Materials

The ability of this compound to self-organize into highly ordered structures is one of its most important characteristics for materials science. This behavior is driven by a combination of intermolecular forces. The carboxylic acid groups can form strong hydrogen bonds, often leading to the creation of stable dimeric pairs. These pairs then interact with each other through π-π stacking of the biphenyl cores and van der Waals forces between the heptyloxy chains.

This self-assembly process allows the compound to exhibit liquid crystal phases. chemimpex.com Molecules with a long alkoxy chain, such as a heptyloxy group, on a rigid biphenyl core are known to form nematic and/or smectic liquid crystal phases. researchgate.netossila.com In these phases, the rod-like molecules align in a specific direction, creating a material with anisotropic (directionally dependent) properties.

This ordered self-organization is crucial for creating functional materials. For example:

In electronics , the alignment of the π-conjugated biphenyl cores creates pathways for efficient charge transport.

In optics , the ordered structure can be used to manipulate light, as seen in liquid crystal displays (LCDs). ossila.com

In sensor technology , changes in the molecular ordering in response to an external stimulus (like a chemical analyte) can be detected as an optical or electrical signal. nih.gov

The study of similar molecules, like 4-decyloxybiphenyl-4′-carboxylic acid, confirms the formation of nematic-isotropic transitions, which are characteristic of liquid crystals and essential for their application in switchable devices. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4′-Heptyl-4-biphenylcarbonitrile |

| Indium tin oxide |

| 4-decyloxybiphenyl-4′-carboxylic acid |

Structure Property Relationships and Design Principles

Impact of Alkoxy Chain Length on Mesomorphic Properties and Phase Transitions

The length of the terminal alkoxy chain (–O(CH₂)ₙCH₃) is a critical determinant of the mesomorphic properties in homologous series of calamitic liquid crystals, including 4-alkoxy-4'-biphenylcarboxylic acids. Altering the number of carbons in the alkyl chain significantly influences phase transition temperatures and the types of liquid crystal phases (mesophases) that are formed. icm.edu.plmdpi.com

Generally, as the alkoxy chain length increases in a homologous series, the melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) tend to decrease. mdpi.com This is attributed to the increased flexibility of the longer chains, which disrupts the crystalline packing in the solid state and destabilizes the ordered liquid crystalline state. mdpi.com However, this trend is not always linear and can exhibit an "odd-even" effect, where compounds with an odd number of carbon atoms in the chain have different transition temperatures compared to those with even numbers.

Longer alkoxy chains also promote the formation of more ordered smectic phases over nematic phases. icm.edu.pl The flexible chains of neighboring molecules can interdigitate, leading to a layered (smectic) arrangement. For instance, in a series of Schiff base liquid crystals, increasing the terminal alkoxy group from a hexyloxy to a hexadecyloxy chain led to a reduction in the thermal stability of the mesophases. mdpi.com Similarly, studies on other liquid crystal systems show that an increase in alkoxy chain length can expand the temperature range of the mesophase. nih.gov

Table 1: Illustrative Phase Transition Temperatures for a Homologous Series of 4-Alkoxy-4'-biphenylcarboxylic Acids Note: This table is illustrative, based on general trends observed in homologous series of liquid crystals. Actual values may vary.

| Alkoxy Chain (n in CₙH₂ₙ₊₁O-) | Crystal to Nematic/Smectic T (°C) | Nematic/Smectic to Isotropic T (°C) | Mesophase Type |

|---|---|---|---|

| 3 (Propoxy) | ~150 | ~255 | Nematic |

| 5 (Pentyloxy) | ~130 | ~245 | Nematic |

| 7 (Heptyloxy) | ~120 | ~240 | Nematic, Smectic C |

| 9 (Nonyloxy) | ~115 | ~230 | Smectic C |

Influence of Terminal Carboxylic Acid Group on Intermolecular Interactions (e.g., Hydrogen Bonding)

The terminal carboxylic acid (–COOH) group plays a paramount role in the supramolecular organization of 4-(Heptyloxy)-4'-biphenylcarboxylic acid. This group is a potent hydrogen bond donor and acceptor. youtube.com In the condensed phases, these molecules typically form stable centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.netresearchgate.net This O-H···O hydrogen bonding creates a new, larger, and more rigid mesogenic unit.

This dimerization is a key factor in the formation and stabilization of liquid crystal phases. researchgate.netnih.gov The resulting dimer has an enhanced aspect ratio (length-to-breadth) compared to the single molecule, which is a crucial requirement for the formation of anisotropic liquid crystal phases. The strength and directionality of these hydrogen bonds impose a high degree of order, leading to the self-assembly of the molecules into the structures required for mesophase formation. nih.gov In many carboxylic acid-based liquid crystals, the hydrogen-bonded dimer is the fundamental building block of the mesophase. researchgate.net The dynamic equilibrium between hydrogen-bonded dimers and open structures can also influence the phase behavior. researchgate.net

Role of Biphenyl (B1667301) Core Rigidity and Torsional Angles in Molecular Packing

The biphenyl core provides the necessary rigidity for the molecule to act as a mesogen. However, the two phenyl rings are not coplanar. There exists a torsional (or dihedral) angle between the planes of the two rings due to steric hindrance between the ortho-hydrogen atoms. utah.edu The magnitude of this angle is phase-dependent; for example, in the gas phase, the angle for biphenyl is about 44.4°, while in the solid state, crystal packing forces can reduce this angle to around 10-20°. utah.edu

This torsional flexibility is significant. While the core is generally considered rigid, the ability to twist affects how the molecules pack in both the crystalline and liquid crystalline states. A larger torsional angle can decrease the effectiveness of π-π stacking between adjacent biphenyl cores, potentially lowering the stability of the mesophase. Conversely, the planarity of the core enhances anisotropic van der Waals interactions, which are crucial for liquid crystal formation. In derivatives, the torsional angle can be influenced by substituents, with bulky groups increasing the angle and potentially inhibiting the formation of liquid crystal phases. rsc.org The interplay between the energetic cost of planarization and the favorable intermolecular interactions in the condensed state determines the final molecular conformation and packing efficiency. utah.edu

Design Strategies for Modulating Specific Material Performance Characteristics

The structure of this compound provides several avenues for tuning material properties through targeted chemical modifications.

Varying Alkoxy Chain Length: As discussed in section 6.1, modifying the chain length is a primary strategy to control transition temperatures and the type of mesophase. mdpi.comnih.gov Shorter chains favor nematic phases with higher clearing points, while longer chains promote smectic phases at lower temperatures. icm.edu.pl This allows for the design of materials that are liquid crystalline in a desired temperature range.

Modifying the Core Unit: Replacing the biphenyl core with other rigid units (e.g., phenyl tolane, terphenyl) can significantly alter the material's properties. rsc.org Introducing lateral substituents (like fluorine) onto the biphenyl rings can change the molecular shape, dipole moment, and intermolecular interactions, thereby affecting the mesophase stability, dielectric anisotropy, and birefringence. nih.govtandfonline.com

Altering the Terminal Group: While this specific molecule has a carboxylic acid, replacing it with other groups like cyano (–CN) or ester moieties changes the nature of the intermolecular interactions. For instance, replacing the hydrogen-bonding carboxyl group with a polar cyano group would eliminate dimerization and lead to different packing arrangements based on dipole-dipole interactions, resulting in different mesomorphic properties. frontiersin.org

These strategies allow for the rational design of liquid crystals with specific characteristics, such as broad nematic ranges for display applications or specific smectic phases for ferroelectric devices.

Correlation between Molecular Structure and Self-Assembly Architectures

The self-assembly of this compound into ordered supramolecular architectures is a direct consequence of its molecular structure. The process is driven by a hierarchy of non-covalent interactions.

Primary Dimerization: The strongest and most directional interaction is the hydrogen bonding between the terminal carboxylic acid groups, leading to the formation of elongated dimers. researchgate.netresearchgate.net This is the foundational step in the self-assembly process.

Anisotropic Packing: These larger, more rigid dimers then pack together, driven by weaker but cumulative forces. Anisotropic van der Waals interactions between the rigid biphenyl cores and the flexible alkoxy chains promote parallel alignment of the long molecular axes of the dimers. This alignment is essential for forming calamitic mesophases.

Formation of Lamellar or Nematic Structures: The flexible heptyloxy chains play a crucial role in mediating the final architecture. In smectic phases, the dimers arrange into layers (lamellae), with the rigid cores segregated from the more fluid alkoxy chains. nih.gov The length and flexibility of the chains determine the layer spacing and the degree of order within the layers. In the nematic phase, the dimers exhibit long-range orientational order (they point in the same general direction) but lack the positional, layered order of a smectic phase.

The combination of strong, specific hydrogen bonds and weaker, non-specific van der Waals forces, guided by the molecule's anisotropic shape, results in the spontaneous formation of these ordered, yet fluid, liquid crystalline architectures. nih.govnih.gov

Derivatives and Analogues of 4 Heptyloxy 4 Biphenylcarboxylic Acid: Synthesis and Functional Exploration

Systematic Modification of the Alkoxy Chain Length and Branching

The length and branching of the alkoxy chain (—O—(CH₂)n—CH₃) are critical determinants of the mesomorphic and physical properties of biphenyl-based liquid crystals. Systematic variation of this chain offers a powerful tool for modulating molecular packing, polarizability, and transition temperatures.

Research on homologous series of 4-n-alkoxybenzoic acids and related biphenyl (B1667301) systems demonstrates a clear correlation between chain length and liquid crystalline behavior. nih.gov As the length of the linear alkoxy chain increases, several effects are observed:

Polarizability and Molecular Packing: Longer chains increase the molecule's aspect ratio (length-to-width), which enhances space filling and leads to greater van der Waals forces between molecules. This results in increased molecular packing and higher polarizability. nih.gov

Transition Temperatures: The temperatures at which transitions between crystalline, liquid crystalline, and isotropic phases occur are systematically altered with chain length. For example, in the 4'-octyloxy-4-biphenylcarbonitrile (8OCB), a close analogue with a slightly longer chain and a nitrile group, specific transition temperatures for crystalline–smectic A (52.86 °C), smectic A–nematic (66.65 °C), and nematic–isotropic (79.10 °C) phases are well-defined. ossila.com Studies on homologous series of 4-biphenylyl 4”-n-alkoxybenzoates have also meticulously documented the changes in transition temperatures and enthalpies with varying alkoxy chain lengths. scilit.com

The introduction of branching into the alkyl chain is another strategic modification. While linear chains tend to promote layered smectic phases, branched chains can disrupt this packing, influencing solubility and mesomorphic behavior. researchgate.netrsc.org For example, studies on related liquid crystal systems have investigated the incorporation of branched (achiral) end groups to modulate their properties. researchgate.net In other classes of molecules like ionic liquids, alkyl chain branching has been shown to decrease water solubility in the ionic liquid phase while increasing the ionic liquid's solubility in water. rsc.org This principle of using branching to frustrate packing and alter physical properties is a key strategy in materials design.

| Modification | Primary Structural Change | Observed Effect | Reference |

|---|---|---|---|

| Increasing Linear Chain Length | Higher aspect ratio (L/D) | Increases polarizability and molecular packing due to enhanced van der Waals forces. nih.gov | nih.gov |

| Increasing Linear Chain Length | Longer flexible tail | Can decrease the mesophase temperature range due to stronger terminal aggregation. nih.gov | nih.gov |

| Introduction of Branching | Disruption of linear packing | Alters mesomorphic behavior and can influence solubility by frustrating efficient molecular packing. researchgate.netrsc.org | researchgate.netrsc.org |

Derivatization of the Carboxylic Acid Moiety (e.g., Esters, Amides, Salts)

The carboxylic acid group is a prime site for chemical derivatization, enabling the synthesis of esters, amides, and salts, each with distinct properties and applications.

Esters: Esterification is a common strategy, particularly for creating new liquid crystalline materials. The synthesis of 4-cyano-4-heptylcyclohexyl 4-heptyloxy-4'-biphenylcarboxylate provides a clear example. It is prepared by reacting 4-(heptyloxy)-4'-biphenylcarboxylic acid with 4-cyano-4-heptylcyclohexanol in dichloromethane, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-N,N'-dimethylaminopyridine (DMAP) as a catalyst. prepchem.com Another synthetic route involves converting the carboxylic acid to its more reactive acid chloride, which is then reacted with an alcohol. For instance, 4'-benzyloxybiphenyl-4-carboxylic acid 1-methylheptyl ester was synthesized by reacting 4'-benzyloxybiphenyl-4-carboxylic chloride with S(+)-2-octanol in the presence of pyridine. prepchem.com

Amides: Amide derivatives are also synthesized for various applications. A general approach involves converting the biphenyl carboxylic acid into a hydrazide, which can then be reacted further. For example, biphenyl-4-carboxylic acid hydrazide has been used as a precursor to synthesize complex biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. researchgate.net The synthesis of benzodioxepin-biphenyl amide derivatives has also been reported, highlighting the versatility of amide coupling in creating complex molecules. researchgate.net

Salts and Metal Complexes: The carboxylic acid group can be deprotonated to form carboxylate salts. These salts are crucial in the formation of coordination polymers and metal-organic frameworks (MOFs). Biphenyl-4,4'-dicarboxylic acid, a close analogue, is widely used as a rigid organic linker that forms stable coordination bonds with metal ions, creating porous architectures. The interaction of the carboxylate groups with metal centers is fundamental to building these robust, functional materials.

| Derivative Type | Example Compound | Synthetic Method | Reference |

|---|---|---|---|

| Ester | 4-cyano-4-heptylcyclohexyl 4-heptyloxy-4'-biphenylcarboxylate | DCC/DMAP coupling of the carboxylic acid with an alcohol. prepchem.com | prepchem.com |

| Ester | 4'-benzyloxybiphenyl-4-carboxylic acid 1-methylheptyl ester | Reaction of the corresponding acid chloride with an alcohol. prepchem.com | prepchem.com |

| Amide | Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Multi-step synthesis starting from biphenyl-4-carboxylic acid hydrazide. researchgate.net | researchgate.net |

| Salt/Coordination Complex | Metal-Organic Frameworks (MOFs) | Coordination of the deprotonated carboxylic acid (carboxylate) with metal ions. |

Core Structural Modifications (e.g., Aza-analogs, Polyaromatic Substitutions)

Altering the rigid biphenyl core itself represents a more fundamental approach to creating new analogues. This includes replacing carbon atoms with heteroatoms (e.g., nitrogen, creating aza-analogs) or adding further substituents to the aromatic rings.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing substituted biphenyl carboxylic acids. ajgreenchem.comresearchgate.net This palladium-catalyzed reaction efficiently couples an aryl boronic acid with an aryl halide. For example, variously substituted biphenyl carboxylic acids can be synthesized by coupling a substituted phenylboronic acid with a bromobenzoic acid, allowing for the introduction of a wide range of functional groups onto the biphenyl core. ajgreenchem.comresearchgate.net This method has been used to prepare analogues such as 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid. researchgate.net

Further functionalization can be achieved by adding other groups to the biphenyl system. For instance, the synthesis of 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone demonstrates the introduction of both tert-butyl and methoxy (B1213986) groups onto the core structure. researchgate.net Such modifications can significantly alter the electronic properties, molecular shape, and intermolecular interactions of the resulting compound.

While direct aza-analogs of this compound are not extensively detailed in the provided context, the synthesis of related aza-aromatic systems like functionalized quinolines is a well-established field, suggesting that synthetic routes to pyridine- or pyrimidine-containing biphenyl analogues are feasible. researchgate.net These modifications would introduce hydrogen bonding sites and alter the dipole moment, profoundly impacting material properties.

Synthesis and Investigation of Oligomeric and Polymeric Forms Incorporating the Biphenylcarboxylic Acid Unit

The rigid, linear structure of the biphenylcarboxylic acid unit makes it an excellent building block (monomer) for the synthesis of high-performance oligomers and polymers.

Biphenyl-dicarboxylic acids are key monomers in the production of advanced polymers such as polyesters and aramid resins (aromatic polyamides). The incorporation of the biphenyl unit into the polymer backbone imparts significant thermal stability and mechanical strength. chemimpex.com For example, aromatic polyimides with exceptional properties have been synthesized from biphenyltetracarboxylic dianhydrides (derived from biphenyl dicarboxylic acids). nih.gov These polyimides are created through a one-step polyimidization method at high temperatures in a polar protic solvent like m-cresol. nih.gov The resulting polymers exhibit high thermal resistance and good mechanical properties, making them suitable for demanding applications like gas separation membranes. nih.gov

The biphenylcarboxylic acid moiety can also act as a linker to create coordination polymers and metal-organic frameworks (MOFs). In this context, the carboxylic acid groups at either end of the biphenyl unit coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The rigidity of the biphenyl linker helps to create well-defined and often porous structures with applications in gas storage and catalysis.

| Polymer/Material Type | Role of Biphenyl Unit | Key Properties | Reference |

|---|---|---|---|

| Polyesters | Monomer in backbone | Enhanced thermal stability and mechanical strength. | |

| Aramid Resins (Aromatic Polyamides) | Monomer in backbone | High heat resistance and strength. | |

| Aromatic Polyimides | Derived from biphenyl dianhydride monomer | Excellent balance of mechanical, solvent-resistant, and thermal properties. nih.gov | nih.gov |

| Metal-Organic Frameworks (MOFs) | Rigid organic linker | Porous architectures with applications in gas storage and catalysis. |

Co-crystallization and Co-assembly with Other Functional Molecules for Hybrid Materials

Beyond covalent modification, this compound and its analogues can be assembled with other molecules through non-covalent interactions, such as hydrogen bonding, to form functional hybrid materials. This approach is central to the field of supramolecular chemistry.

A prominent example is the formation of supramolecular liquid crystal complexes. Hydrogen bonds between the carboxylic acid group of a 4-n-alkoxybenzoic acid and a complementary molecule, such as one containing a cyano group, can lead to the formation of new, stable H-bonded assemblies. nih.gov These complexes often exhibit unique mesomorphic properties that are distinct from the individual components.

The influence of such co-assembly on material function has been clearly demonstrated. For example, adding a small amount of 4-cyano-4'-biphenylcarboxylic acid to the liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) can change the alignment of the bulk material on a specially functionalized surface. nih.gov This orientational transition is driven by interactions, including potential hydrogen bonding, between the carboxylic acid and the surface. nih.gov This ability to control molecular alignment through co-assembly is critical for applications in liquid-crystal displays (LCDs) and sensors. The formation of dimers through hydrogen bonding is a common feature in the crystal structures of carboxylic acid-containing liquid crystals, predisposing them to such co-assembly behaviors. researchgate.net

Future Research Directions and Emerging Paradigms for 4 Heptyloxy 4 Biphenylcarboxylic Acid

Exploration of Novel Mesophase Architectures and Advanced Display Technologies

The exploration of novel liquid crystalline phases beyond the conventional nematic, smectic, and cholesteric types is a burgeoning area of research. For calamitic (rod-like) molecules such as 4-(heptyloxy)-4'-biphenylcarboxylic acid, future investigations are geared towards the discovery and engineering of more complex, ordered fluid phases. A significant research direction involves the rational design of molecules that can exhibit multiple distinct nematic mesophases. researchgate.netnih.gov For instance, studies have reported on polar, rod-like liquid crystals that show two different nematic phases (N and NX) separated by a weak first-order transition. nih.gov By systematically modifying the molecular structure, such as the terminal groups and the nature of the core, researchers aim to induce and control these new phases in analogues of this compound. The goal is to create materials with significantly enhanced temperature ranges for these novel phases, allowing for detailed study and potential application. researchgate.netnih.gov